Navigating the Complex Landscape of Paliperidone Impurity Profile: A Technical Guide
Navigating the Complex Landscape of Paliperidone Impurity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Paliperidone, an atypical antipsychotic, undergoes a complex synthesis and is susceptible to degradation, leading to the formation of various impurities. This in-depth technical guide addresses a significant challenge in the field: the ambiguous and often inconsistent naming of these impurities, with a particular focus on the entity frequently referred to as "Paliperidone Impurity I." By providing a clear and authoritative overview of the key process-related and degradation impurities of paliperidone, this whitepaper aims to equip researchers, quality control analysts, and drug development professionals with the essential knowledge to navigate this complex landscape. We will delve into the precise molecular and structural characteristics of these impurities, outline their potential origins, and provide a framework for their accurate identification and control.
Deconstructing the "Paliperidone Impurity I" Ambiguity
A significant challenge for analytical scientists working with paliperidone is the lack of a standardized nomenclature for its impurities. The designation "Paliperidone Impurity I" is a prime example of this ambiguity, with different commercial suppliers associating this name with distinct chemical entities. This inconsistency can lead to confusion in sourcing reference standards, interpreting analytical data, and maintaining consistency in quality control.
Our investigation has identified at least two different chemical compounds, each with a unique molecular weight and formula, that are marketed as "Paliperidone Impurity I" or a similar designation. This guide will clarify these discrepancies by focusing on the Chemical Abstracts Service (CAS) number, a unique and unambiguous identifier for chemical substances.
The two primary compounds often mislabeled as "Paliperidone Impurity I" are:
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3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 260273-82-3)
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3-(2-Chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 147687-17-0)
This guide will treat each of these compounds as distinct and important process-related impurities of paliperidone, providing detailed information on each.
Core Paliperidone and its Key Impurities: A Structural Overview
Paliperidone is the major active metabolite of risperidone and is chemically known as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] The molecular integrity of paliperidone is crucial for its pharmacological activity, and the presence of impurities can potentially alter its efficacy and safety profile.
Below is a summary of the key process-related impurities that are central to the discussion of "Paliperidone Impurity I."
| Impurity Name/Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synonyms |
| Paliperidone | 144598-75-4 | C23H27FN4O3 | 426.48 | 9-Hydroxyrisperidone |
| Impurity A | 260273-82-3 | C11H11ClN2O2 | 238.67 | Paliperidone Tetradehydro Chloroethyl Impurity, Paliperidone Debenzyl Impurity D [2][3][4][5] |
| Impurity B | 147687-17-0 | C18H17ClN2O2 | 328.79 | Paliperidone Impurity 24, Paliperidone N-1 Intermediate [6][7][8] |
In-Depth Analysis of Key Process-Related Impurities
Impurity A: 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula: C11H11ClN2O2[2][3][4][5] Molecular Weight: 238.67 g/mol [2][3][4][5] CAS Number: 260273-82-3[2][3][4][5]
Origin and Significance:
This impurity is a key intermediate in one of the synthetic routes of paliperidone.[9][10] Specifically, it is the precursor that is condensed with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to form the final paliperidone molecule. Its presence in the final active pharmaceutical ingredient (API) indicates an incomplete reaction or inefficient purification. The control of this impurity is critical as its reactive chloroethyl group could potentially lead to the formation of other byproducts.
Logical Relationship to Paliperidone Synthesis:
Caption: Synthetic pathway from Impurity B to Paliperidone.
Other Noteworthy Impurities of Paliperidone
Beyond the process-related impurities discussed above, a comprehensive understanding of paliperidone's impurity profile must include potential degradation products. Forced degradation studies are essential to identify these and develop stability-indicating analytical methods. [11][12][13]
| Impurity Type | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Origin |
|---|---|---|---|---|---|
| Degradation | Paliperidone N-Oxide | C23H27FN4O4 | 442.48 | 761460-08-6 | Oxidative degradation [11][14] |
| Process/Degradation | 9-Keto Paliperidone | C23H25FN4O3 | 424.47 | 1189516-65-1 | Oxidation of the hydroxyl group [9] |
| Process | Didehydro Paliperidone | C23H25FN4O3 | 424.47 | --- | From unsaturated intermediates [10] |
| Process | Desfluoro Paliperidone | C23H28N4O3 | 408.49 | 1380413-60-4 | Starting material impurity [10][15]|
Analytical Approaches for Impurity Profiling
A robust analytical methodology is paramount for the accurate identification and quantification of paliperidone impurities. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
Experimental Protocol: A General HPLC Method for Paliperidone and its Impurities
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Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
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Mobile Phase: A gradient elution is typically necessary to resolve all impurities from the main paliperidone peak. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
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Detection Wavelength: UV detection at a wavelength where both paliperidone and its impurities exhibit significant absorbance, often around 238 nm or 280 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
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Data Analysis: The impurities are quantified based on their peak areas relative to a reference standard of known concentration.
Method Validation: The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Workflow for Impurity Identification and Quantification:
Caption: General workflow for impurity analysis.
Conclusion and Future Perspectives
The accurate identification and control of impurities are non-negotiable aspects of ensuring the quality, safety, and efficacy of paliperidone. This technical guide has addressed the prevalent ambiguity surrounding "Paliperidone Impurity I" by providing a detailed characterization of the key process-related impurities often associated with this name. By focusing on CAS numbers as unique identifiers, we have provided a clearer framework for researchers and analysts.
A thorough understanding of the synthetic pathways and degradation patterns of paliperidone is essential for developing robust manufacturing processes and stability-indicating analytical methods. The continued development of advanced analytical techniques, such as UHPLC-MS/MS, will further enhance the ability to detect and characterize even trace-level impurities. As regulatory expectations for impurity control continue to evolve, a proactive and scientifically sound approach to impurity profiling will remain a cornerstone of successful pharmaceutical development.
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